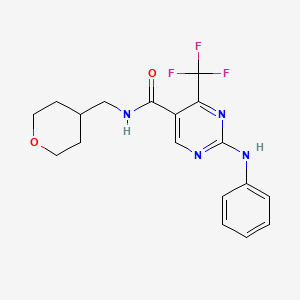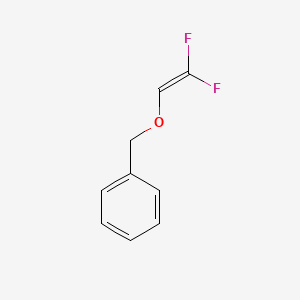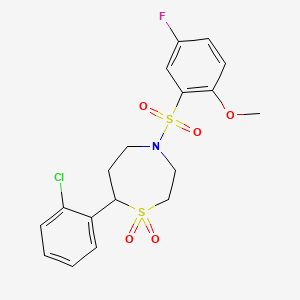![molecular formula C14H11BrN2OS B2384231 1-[6-(4-bromophényl)-3-méthylimidazo[2,1-b][1,3]thiazol-2-yl]-1-éthanone CAS No. 866134-30-7](/img/structure/B2384231.png)
1-[6-(4-bromophényl)-3-méthylimidazo[2,1-b][1,3]thiazol-2-yl]-1-éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 866134-30-7, is a solid substance with a molecular weight of 335.22 . Its IUPAC name is 1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.Physical and Chemical Properties Analysis
This compound is a solid . The compound’s molecular formula is C14H11BrN2OS .Applications De Recherche Scientifique
Activité antitumorale et cytotoxique
La cytotoxicité du composé a été étudiée sur des lignées cellulaires tumorales humaines. Plus précisément, les arylidènehydrazides de l'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique ont montré des effets puissants contre les cellules cancéreuses de la prostate . Des recherches plus poussées dans ce domaine pourraient explorer son potentiel en tant qu'agent antitumoral.
Activités antileishmanienne et antimalarienne
Les composés contenant du pyrazole, qui présentent certaines similitudes avec les thiazoles, sont connus pour leurs effets antileishmanien et antimalarien . Compte tenu du chevauchement structurel, il pourrait être intéressant d'explorer l'activité de ce composé contre les parasites protozoaires.
Safety and Hazards
Mécanisme D'action
Mode of Action
It belongs to the class of imidazo[2,1-b]thiazoles, which are known to interact with various biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Imidazo[2,1-b]thiazoles have been shown to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It is a solid compound with a molecular weight of 335.22 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other imidazo[2,1-b]thiazoles, it may have potential analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solid form and melting point of 183°C suggest that it may be stable under normal physiological conditions
Analyse Biochimique
Biochemical Properties
This compound has been shown to be an effective inhibitor of the xanthine oxidase enzyme . Xanthine oxidase is a type of enzyme that plays a crucial role in the catabolism of purines in some species, including humans. By inhibiting this enzyme, 1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone can potentially affect purine metabolism, leading to a decrease in the production of uric acid .
Molecular Mechanism
Its structural similarity to known xanthine oxidase inhibitors suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
It is a white crystalline solid with a melting point of 183°C , suggesting that it has good thermal stability.
Metabolic Pathways
Given its inhibitory effects on xanthine oxidase, it may be involved in the metabolism of purines .
Propriétés
IUPAC Name |
1-[6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-13(9(2)18)19-14-16-12(7-17(8)14)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDSFZCRJLZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)


![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)



![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)

![3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384163.png)


